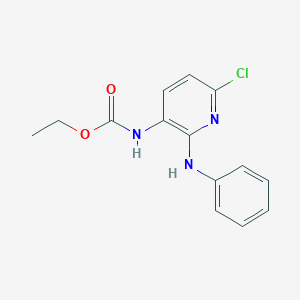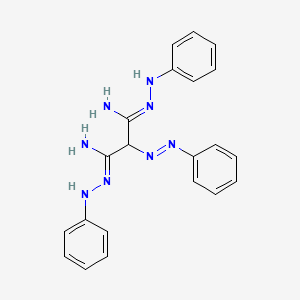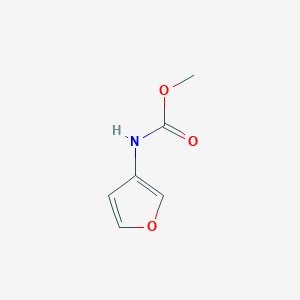
Dysprosium--nickel (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium–nickel (1/1) is an intermetallic compound formed by the combination of dysprosium and nickel in a 1:1 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption capabilities, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–nickel (1/1) can be achieved through several methods, including:
Electrochemical Co-Reduction: Dysprosium and nickel ions are co-reduced on inert tungsten electrodes or active nickel electrodes in a molten eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at a temperature of 823 K.
Solid-State Reaction: Dysprosium and nickel powders are mixed in stoichiometric amounts and subjected to high-temperature annealing in an inert atmosphere. This method ensures the formation of a homogeneous intermetallic compound.
Industrial Production Methods: Industrial production of dysprosium–nickel (1/1) typically involves high-temperature metallurgical processes, such as vacuum induction melting or arc melting, to ensure the purity and homogeneity of the final product. These methods are preferred for large-scale production due to their efficiency and ability to control the composition and microstructure of the compound.
化学反应分析
Types of Reactions: Dysprosium–nickel (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium oxide and nickel oxide when exposed to air or oxygen at elevated temperatures.
Reduction: Dysprosium–nickel (1/1) can be reduced back to its constituent metals using strong reducing agents such as hydrogen gas or carbon monoxide.
Substitution: The compound can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Common Reagents and Conditions:
Oxidation: Typically carried out in an oxygen-rich environment at temperatures above 500°C.
Reduction: Conducted in a reducing atmosphere, such as hydrogen gas, at temperatures around 800°C.
Substitution: Halogenation reactions are performed using halogen gases (e.g., chlorine, bromine) at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃) and nickel oxide (NiO).
Reduction: Metallic dysprosium and nickel.
Substitution: Dysprosium halides (DyX₃) and nickel halides (NiX₂), where X represents a halogen.
科学研究应用
Dysprosium–nickel (1/1) has a wide range of applications in scientific research, including:
Magnetic Materials: Due to its high magnetic susceptibility, it is used in the development of advanced magnetic materials for data storage and magnetic refrigeration.
Nuclear Technology: Dysprosium’s ability to absorb thermal neutrons makes dysprosium–nickel (1/1) useful in nuclear reactor control rods and radiation shielding materials.
Sensor Technology: The compound is used in the fabrication of sensors for detecting humidity and other environmental parameters.
作用机制
The mechanism by which dysprosium–nickel (1/1) exerts its effects is primarily based on the unique properties of its constituent elements:
Magnetic Properties: Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound, making it suitable for applications in magnetic materials and devices.
Catalytic Activity: Nickel’s catalytic properties facilitate various chemical reactions, including hydrogenation and dehydrogenation, by providing active sites for reactant molecules.
Neutron Absorption: Dysprosium’s ability to absorb thermal neutrons makes the compound effective in nuclear applications, where it helps control nuclear reactions and provides radiation shielding.
相似化合物的比较
Dysprosium–iron (1/1): Similar to dysprosium–nickel (1/1), this compound also exhibits high magnetic susceptibility and is used in magnetic materials and nuclear technology.
Dysprosium–cobalt (1/1): This compound is known for its excellent magnetic properties and is used in the production of high-performance permanent magnets.
Nickel–lanthanum (1/1): This compound is used in catalysis and hydrogen storage applications due to its unique chemical properties.
Uniqueness of Dysprosium–nickel (1/1): Dysprosium–nickel (1/1) stands out due to its combination of high magnetic susceptibility, catalytic activity, and neutron absorption capabilities. This unique combination of properties makes it valuable in a wide range of applications, from magnetic materials and catalysis to nuclear technology and sensor development.
属性
CAS 编号 |
12159-31-8 |
|---|---|
分子式 |
DyNi |
分子量 |
221.193 g/mol |
IUPAC 名称 |
dysprosium;nickel |
InChI |
InChI=1S/Dy.Ni |
InChI 键 |
OHOKXYQPNYNEDY-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




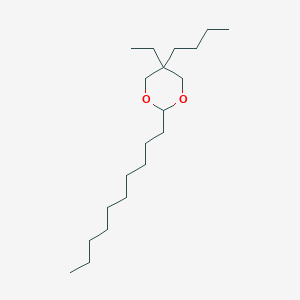
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
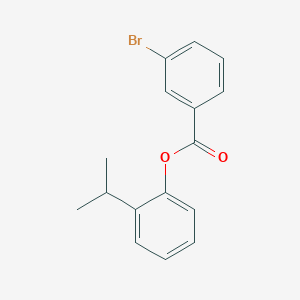



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
